molecular formula C23H32O5 B124323 Corticosterone acetate CAS No. 1173-26-8

Corticosterone acetate

Cat. No. B124323
CAS RN: 1173-26-8
M. Wt: 388.5 g/mol
InChI Key: WKQCPUMQBMFPLC-ZWFCQKKLSA-N
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Description

Corticosterone, also known as 17-deoxycortisol and 11β,21-dihydroxyprogesterone, is a 21-carbon steroid hormone of the corticosteroid type produced in the cortex of the adrenal glands . It has modest but significant activities as a mineralocorticoid and a glucocorticoid .


Synthesis Analysis

Corticosterone is synthesized from cholesterol. The process in which specialized cells in specific tissues synthesize steroid hormones is generally referred to as steroidogenesis . Most of the steroidogenic enzymes belong to the cytochrome P450 oxidation group, among which five enzymes are involved in adrenal steroidogenesis .


Molecular Structure Analysis

The molecular formula of Corticosterone acetate is C23H32O5 . It is the C21 acetate ester of cortisone .


Chemical Reactions Analysis

This compound can be analyzed using liquid chromatography–full-scan high-resolution accurate mass spectrometry (LC–HRMS) using a quadrupole time-of-flight (TOF) mass spectrometry .


Physical And Chemical Properties Analysis

The average molecular weight of this compound is 388.497 Da, and the monoisotopic mass is 388.224976 Da .

Scientific Research Applications

Impact on Steroidogenesis

Corticosterone acetate's effects on steroidogenesis have been a significant focus of research. For instance, studies have investigated the influence of corticosterone on hepatic acetate metabolism in animals. One study found that microinjection of corticosterone into the ventromedial hypothalamus of rabbits altered the rates of acetate transfer into various substances like CO2, glucose, and fatty acids (Seto et al., 2009). Another study showed similar effects of corticosterone injection into the hippocampus, indicating its role in the regulation of hepatic acetate metabolism (Seto et al., 2009).

Role in Modulating Physiological Responses

This compound is also studied for its role in modulating physiological responses. For example, research in mice indicated that corticosterone facilitates the extinction of fear memory in certain strains but strengthens cue-related fear in others, suggesting a complex role in emotional learning and memory (Brinks et al., 2009). This highlights the hormone's potential impact on stress and anxiety-related behaviors.

Interaction with Other Hormones and Systems

The interaction between corticosterone and other hormones and systems has been a focus as well. For example, a study on the interaction between corticosterone and glucose in reptiles revealed that corticosterone's role in mobilizing glucose is complex and not directly correlated with its concentration, highlighting the need for a nuanced understanding of its functions in different species (Neuman-Lee et al., 2019).

Influence on Reproductive and Immune Systems

Corticosterone's influence on the trade-off between reproductive and immune systems has been examined. In a study on female tree lizards, corticosterone manipulation showed that it regulates the distribution of resources between these systems, especially under conditions of limited resources (French et al., 2007).

Effects on Fetal Development

The effects of corticosterone on fetal development have also been studied. A trial compared different formulations and administration kinetics of antenatal corticosteroid therapy on fetal heart rate, demonstrating that corticosterone therapy can lead to significant changes in fetal heart rate, which do not vary according to the corticosteroid or dosage regimen used (Subtil et al., 2003).

Mechanism of Action

Target of Action

Corticosterone acetate, like other corticosteroids, primarily targets the glucocorticoid receptor and the mineralocorticoid receptor . These receptors are found in various cell types throughout the body, including immune cells and cells in the central nervous system . The interaction of this compound with these receptors plays a crucial role in regulating a variety of physiological processes, including immune response, metabolism, and stress response .

Mode of Action

This compound, as a glucocorticoid, binds to the glucocorticoid receptor, inhibiting pro-inflammatory signals and promoting anti-inflammatory signals . This binding mediates changes in gene expression that lead to multiple downstream effects over hours to days . Glucocorticoids inhibit neutrophil apoptosis and demargination; they inhibit phospholipase A2, which decreases the formation of arachidonic acid derivatives; they inhibit NF-Kappa B and other inflammatory transcription factors; they promote anti-inflammatory genes like interleukin-10 .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the regulation of energy, immune reactions, and stress responses . It is also implicated in the steroidogenesis metabolic pathway, which is the biosynthetic process by which cholesterol is converted into steroids . This process is critical for the production of various steroid hormones that regulate a wide range of physiological functions .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is readily absorbed after oral administration . The duration of its anti-inflammatory activity approximately equals the duration of HPA-axis suppression, about 1.25–1.5 days for a single 250-mg oral dose

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to trigger both anti-proliferative and pro-apoptotic effects in certain cell types . It also exhibits diverse effects on cell metabolism, salt and water balance, development and function of the reproductive system, pregnancy, and immune-cell function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the effects of glucocorticoids are highly dependent on cell type . Moreover, the hypothalamic–pituitary–adrenal (HPA) axis, which regulates the secretion of corticosteroids, can be influenced by various environmental stressors . Therefore, the action of this compound can be modulated by both internal physiological conditions and external environmental factors.

Safety and Hazards

Corticosterone acetate may cause an allergic skin reaction. It is recommended to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h10,16-19,21,26H,4-9,11-12H2,1-3H3/t16-,17-,18+,19-,21+,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQCPUMQBMFPLC-ZWFCQKKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301020284
Record name Corticosterone acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1173-26-8
Record name Corticosterone acetate
Source CAS Common Chemistry
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Record name Corticosterone acetate
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Record name Corticosterone acetate
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Record name Corticosterone acetate
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Record name 11β,21-dihydroxypregn-4-ene-3,20-dione 21-acetate
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Record name CORTICOSTERONE ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does corticosterone acetate exert its effects at the cellular level?

A1: this compound, a synthetic glucocorticoid, readily crosses the cell membrane and binds to glucocorticoid receptors (GR) in the cytoplasm. This binding event facilitates the translocation of the hormone-receptor complex into the nucleus. Within the nucleus, the complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs). This interaction can either enhance or repress the transcription of target genes, ultimately influencing a diverse array of physiological processes, including immune response, metabolism, and stress response. []

Q2: How does this compound compare to other glucocorticoids like cortisone and dexamethasone in terms of its potency and target selectivity?

A2: this compound exhibits varying degrees of potency and selectivity compared to other glucocorticoids. Studies on the chick embryo demonstrated that this compound is less potent than hydrocortisone acetate in inhibiting embryonic growth, with a 50-fold difference in effective dose levels. [] Conversely, in suppressing ACTH secretion in rats, this compound, when implanted in the brain, demonstrates comparable efficacy to dexamethasone pellets. [] These variations highlight the nuanced differences in glucocorticoid activity depending on the specific biological context and species.

Q3: What is the role of this compound in regulating electrolyte balance?

A3: this compound plays a crucial role in regulating electrolyte balance, particularly sodium and potassium levels. Research demonstrates that in normal dogs, this compound administration leads to significant sodium and chloride retention coupled with potassium diuresis. [, ] Furthermore, in adrenalectomized dogs, this compound effectively substitutes for adrenal cortical extract in maintaining electrolyte balance. [] These findings underscore the importance of this compound in maintaining electrolyte homeostasis.

Q4: Can you elaborate on the impact of this compound on carbohydrate metabolism?

A4: this compound influences carbohydrate metabolism, primarily through its diabetogenic effects. Studies have shown that it significantly increases glycosuria in partially depancreatized rats. [] Compared to 11-desoxythis compound, this compound exhibits a more potent diabetogenic effect. [] These effects on carbohydrate metabolism highlight the intricate relationship between this compound and glucose regulation.

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